3-(3-Methyl-1H-indol-1-yl)propanamide
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Overview
Description
1H-Indole-1-propanamide, 3-methyl- is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1H-Indole-1-propanamide, 3-methyl- involves several synthetic routes. One common method is the reaction of indole derivatives with appropriate reagents under specific conditions. For instance, the reaction of indole with methyl iodide in the presence of a base can yield methylated indole derivatives . Industrial production methods often involve optimizing these reactions to achieve high yields and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, plays a crucial role in the efficiency of the synthesis .
Chemical Reactions Analysis
1H-Indole-1-propanamide, 3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, methylation reactions using methyl iodide can yield N-methylated indole derivatives .
Scientific Research Applications
1H-Indole-1-propanamide, 3-methyl- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indole-1-propanamide, 3-methyl- involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they can interact with nuclear receptors, affecting gene expression and cellular responses . The exact pathways and targets depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
1H-Indole-1-propanamide, 3-methyl- can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Known for its anticancer properties.
N-Methyl-1H-indole-3-propanamide: A closely related compound with similar structural features.
The uniqueness of 1H-Indole-1-propanamide, 3-methyl- lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Properties
CAS No. |
63642-39-7 |
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Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-(3-methylindol-1-yl)propanamide |
InChI |
InChI=1S/C12H14N2O/c1-9-8-14(7-6-12(13)15)11-5-3-2-4-10(9)11/h2-5,8H,6-7H2,1H3,(H2,13,15) |
InChI Key |
AJUCAROTCPQVMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)CCC(=O)N |
Origin of Product |
United States |
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